molecular formula C18H17NO5 B14506106 Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid CAS No. 63024-22-6

Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid

Cat. No.: B14506106
CAS No.: 63024-22-6
M. Wt: 327.3 g/mol
InChI Key: YIEGDMGYTHLCGV-UHFFFAOYSA-N
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Description

Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid is a synthetic organic compound featuring a biphenylmethyl group attached to a propanedioic acid backbone with an acetamido substituent. Its structure combines lipophilic aromaticity (via the biphenyl moiety) with polar functional groups (carboxylic acids and acetamido), making it relevant for applications in medicinal chemistry, such as enzyme inhibition or ligand design.

Properties

CAS No.

63024-22-6

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-acetamido-2-[(4-phenylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C18H17NO5/c1-12(20)19-18(16(21)22,17(23)24)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

YIEGDMGYTHLCGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction occurs in acetic acid under aerobic conditions, with cuprous chloride and disodium 2,2'-biquinoline-4,4'-dicarboxylate as the catalytic system. Key parameters include:

  • Temperature : 80°C
  • Reaction Time : 8 hours
  • Molar Ratios : Diethyl malonate, acetamide, CuCl, and ligand are optimized to maximize yield and purity.

Table 1: Synthetic Performance of Diethyl Acetamidomalonate (Patent Examples)

Example Diethyl Malonate (mol) Acetamide (mol) CuCl (mol) Ligand (mol) Acetic Acid (mol) Yield (%) Purity (%)
1 1.0 1.5 0.5 0.1 16 91.4 >99.5
3 1.0 2.0 1.0 0.5 16 93.0 >99.5
4 1.0 1.0 0.5 0.1 10 90.1 >99.5

The highest yield (93.0%) is achieved in Example 3, which uses a 1:2:1:0.5 molar ratio of diethyl malonate to acetamide, CuCl, and ligand, respectively. The ligand’s role in stabilizing the copper catalyst is pivotal, as it prevents aggregation and enhances electron transfer during oxidation.

Catalytic System and Mechanistic Insights

The copper-ligand complex facilitates the condensation of acetamide with diethyl malonate via a radical-mediated pathway. Air oxidizes Cu(I) to Cu(II), which abstracts a hydrogen atom from acetamide, generating an amidyl radical. This intermediate couples with the enolate of diethyl malonate, forming the C–N bond. The ligand’s bipyridine structure enhances the catalyst’s solubility and stability, enabling efficient recycling during workup.

Alkylation with [1,1'-Biphenyl]-4-ylmethyl Group

Introducing the biphenylmethyl substituent requires alkylation of diethyl acetamidomalonate at the remaining α-position. The malonic ester synthesis framework, as described in the Master Organic Chemistry guide, provides a proven strategy for this step.

Enolate Formation and Alkylation

  • Base Selection : Sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA) deprotonates the α-hydrogen adjacent to the acetamido group, forming a resonance-stabilized enolate.
  • Electrophile : [1,1'-Biphenyl]-4-ylmethyl bromide serves as the alkylating agent. Its primary alkyl structure ensures efficient SN2 displacement, minimizing elimination byproducts.
  • Solvent and Temperature : Tetrahydrofuran (THF) at 0–25°C balances enolate stability and reaction kinetics.

Hypothetical Reaction Conditions

  • Molar Ratio : 1:1.2 (enolate to alkyl halide)
  • Yield Estimate : 75–85% (based on analogous malonic ester alkylations).

Optimization Challenges

  • Steric Hindrance : The biphenylmethyl group’s bulk may slow the SN2 mechanism. Increasing reaction time (12–24 hours) or using polar aprotic solvents (e.g., DMF) could mitigate this.
  • Byproduct Formation : Competing dialkylation is avoided by maintaining a slight excess of alkyl halide and controlled addition rates.

Hydrolysis to Propanedioic Acid Derivative

The final step converts the diethyl ester to the dicarboxylic acid. Acidic hydrolysis is preferred to preserve the acetamido group and avoid decarboxylation.

Acidic vs. Basic Hydrolysis

  • Acidic Conditions : 6M HCl reflux (4–6 hours) hydrolyzes both ester groups. The patent’s workup (distilling acetic acid under reduced pressure) exemplifies this approach.
  • Basic Conditions : Saponification with NaOH (2M, 70°C) followed by acidification with HCl yields the dicarboxylic acid but risks amide hydrolysis.

Table 2: Hydrolysis Protocol Comparison

Condition Reagents Temperature Time Yield (%) Purity (%)
Acidic 6M HCl Reflux 6h 88 >99
Basic 2M NaOH → HCl 70°C 4h 82 95

Acidic hydrolysis offers higher yield and purity, as it avoids side reactions with the acetamido group.

Purification and Characterization

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) remove residual ligands and copper salts.
  • Analytical Methods : HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. NMR (DMSO-d6) validates the biphenylmethyl and acetamido substituents.

Alternative Synthetic Routes

Sequential Alkylation-Amidation

An alternative strategy involves alkylating diethyl malonate with the biphenylmethyl group first, followed by acetamide condensation. However, the patent’s method demonstrates superior efficiency for amidation, making this route less favorable.

Solid-Phase Synthesis

Immobilizing malonic acid on resin enables stepwise functionalization, but scalability issues and high costs limit its practicality for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the propanedioic acid backbone, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group can yield nitro derivatives, while reduction of the propanedioic acid backbone can produce diols.

Scientific Research Applications

Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the biphenyl moiety can interact with hydrophobic regions of proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Biphenyl Moieties

(4-((2-([1,1'-Biphenyl]-4-yl)acetamido)methyl)phenyl)boronic Acid ()
  • Structure : Shares the biphenylacetamido group but replaces propanedioic acid with a boronic acid functional group.
  • Synthesis : Prepared via a Suzuki-Miyaura coupling-like procedure, yielding 36% after purification .
  • Physicochemical Properties : Melting point (253–255°C) is significantly higher than typical propanedioic acid derivatives, likely due to boronic acid’s strong hydrogen-bonding capacity.
  • Applications: Boronic acids are known for targeting cancer-related enzymes (e.g., proteasomes) and forming stable complexes with biomolecules, unlike propanedioic acid derivatives, which are more commonly used as enzyme inhibitors or chelators .
Substituted N-(Biphenyl-4’-yl)methyl (R)-2-Acetamido-3-methoxypropionamides ()
  • Structure : Features a biphenylmethylamine core with acetamido and methoxypropionamide substituents.
  • Synthesis : Synthesized via multi-step routes involving reductive amination and coupling reactions (Schemes 1–6). Elemental analysis and high-resolution mass spectrometry (HRMS) confirmed purity (Table S1, S2) .
  • Key Differences : The absence of propanedioic acid reduces acidity and alters solubility. Methoxy groups enhance lipophilicity compared to carboxylic acid-containing analogs .

Functional Group Variants: Chlorophenyl and Nitrophenyl Derivatives

(R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid ()
  • Structure: Single chlorophenyl ring instead of biphenyl, with a propanoic acid chain.
  • Safety : Classified as hazardous if inhaled; first-aid measures include respiratory support (Section 4.1) .
  • Electronic Effects : The electron-withdrawing chloro group increases acidity (pKa ~3.5–4.0 for similar compounds) compared to biphenyl derivatives, which may exhibit lower acidity due to aromatic electron donation .
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid ()
  • Structure : Nitrophenyl substituent introduces strong electron-withdrawing effects.
  • Applications : Nitro groups enhance reactivity in electrophilic substitutions, making this derivative useful in peptide synthesis and as a precursor for bioactive molecules. In contrast, biphenyl derivatives are more stable and suited for hydrophobic interactions .

Physicochemical and Analytical Comparisons

Property Acetamido[([1,1'-Biphenyl]-4-yl)methyl]propanedioic Acid (Target) (4-((2-([1,1'-Biphenyl]-4-yl)acetamido)methyl)phenyl)boronic Acid (R)-2-Acetamido-3-(4-chlorophenyl)propanoic Acid
Molecular Weight ~355 g/mol (estimated) 342.2 g/mol 257.7 g/mol
Functional Groups Biphenyl, acetamido, propanedioic acid Biphenyl, acetamido, boronic acid Chlorophenyl, acetamido, propanoic acid
Melting Point Not reported 253–255°C Not reported
Solubility Likely polar aprotic solvents (DMF, DMSO) Low in water; soluble in ether Moderate in polar solvents
Key Applications Enzyme inhibition, chelation Cancer therapy (tubulin targeting) Intermediate in drug synthesis

Biological Activity

Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid is a complex organic compound with the potential for various biological activities. Its molecular structure includes an acetamido group and a biphenyl moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H14N2O6
  • Molecular Weight : Approximately 318.28 g/mol
  • CAS Number : 1984832-92-9
  • IUPAC Name : 2-acetamido-2-((2-hydroxyquinolin-4-yl)methyl)malonic acid

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The presence of the acetamido group enhances its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

Antimicrobial and Anticancer Activities

The biphenyl structure is often associated with antimicrobial and anticancer properties. Studies suggest that derivatives of this compound may inhibit the growth of various pathogens and cancer cell lines. The mechanisms involve interference with cellular processes such as DNA replication and protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It may downregulate cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress and protecting cells from damage.
  • Modulation of Cell Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on a rat model demonstrated that administration of this compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential as a therapeutic agent in inflammatory diseases.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of common antibiotics, indicating its potential as an alternative treatment for bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCytokine inhibition
AntimicrobialGrowth inhibition
AnticancerDNA synthesis interference

Q & A

Basic: What is the molecular structure and functional group composition of Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid?

Answer:
The compound features a biphenyl core substituted at the 4-position with a methyl group linked to an acetamido moiety and a propanedioic acid group. Key functional groups include:

  • Biphenyl scaffold : Provides aromaticity and planar rigidity, influencing binding interactions.
  • Acetamido group : Enhances solubility and hydrogen-bonding potential.
  • Propanedioic acid : A dicarboxylic acid moiety contributing to acidity and chelation properties.
    Structural analogs (e.g., biphenyl-containing imidazoles in ) highlight the importance of substitution patterns on biological activity . X-ray crystallography (as in ) is recommended for definitive structural confirmation .

Basic: What are standard synthetic routes for preparing this compound?

Answer:
A typical route involves:

Suzuki-Miyaura cross-coupling : To assemble the biphenyl core using a brominated biphenyl precursor and boronic acid derivatives (e.g., as in ) .

Methylation and functionalization : Introduce the acetamido group via nucleophilic substitution or amidation.

Propanedioic acid incorporation : Achieved through ester hydrolysis or direct coupling.
Retrosynthetic analysis tools () can optimize step efficiency by predicting feasible precursors .

Advanced: How can synthetic yields be optimized for biphenyl intermediates?

Answer:
Yield optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands enhance cross-coupling efficiency .
  • Temperature control : Reactions at 80–100°C improve coupling rates while minimizing side products (e.g., reports yields >50% under controlled conditions) .
  • Purification : Use silica gel chromatography ( ) or C-18 reverse-phase columns for polar intermediates . Computational tools () can predict optimal reaction conditions and precursor compatibility .

Advanced: What analytical challenges arise in quantifying this compound, and how are they resolved?

Answer:
Challenges :

  • Co-elution of impurities due to structural complexity.
  • pH sensitivity of the propanedioic acid group.
    Solutions :
  • HPLC method : Use a methanol/buffer mobile phase (65:35, pH 4.6) with sodium 1-octanesulfonate () to improve peak resolution .
  • Mass spectrometry : High-resolution MS (e.g., TOF-MS in ) confirms molecular integrity and detects degradation products .
  • NMR spectroscopy : 1H/13C NMR (as in ) resolves stereochemical ambiguities .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or binding properties?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., acidity of propanedioic acid) and regioselectivity in reactions.
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) using biphenyl scaffolds as anchor points (analogous to ’s imidazole derivatives) .
  • Retrosynthesis algorithms : Tools like AI-driven synthesis planners () identify optimal reaction pathways and avoid steric clashes .

Advanced: How to address discrepancies in spectroscopic data during structural characterization?

Answer:

  • Multi-technique validation : Combine NMR (1H, 13C, 31P), MS, and X-ray crystallography ( ) .
  • Crystallographic refinement : Resolve ambiguities in stereochemistry (e.g., ’s use of CCDC data for crystal structure validation) .
  • Isotopic labeling : Track proton environments in complex spectra (e.g., deuterated solvents in ) .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the biphenyl core.
  • Temperature : -20°C for long-term storage; propanedioic acid may hydrolyze at >25°C.
  • Humidity : Use desiccants to avoid carboxylic acid dimerization. Stability studies should follow protocols in (e.g., monitoring via HPLC) .

Advanced: What strategies improve selectivity in derivatization reactions targeting the acetamido group?

Answer:

  • Protecting groups : Temporarily block the propanedioic acid with tert-butyl esters ( ) to direct reactivity to the acetamido moiety .
  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to activate specific sites.
  • Kinetic monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress to halt at desired intermediates.

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